Ferrous sulfide

Overview

Description

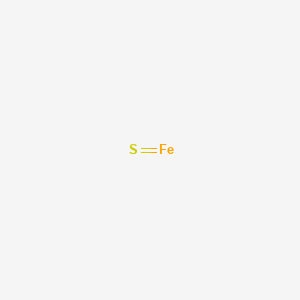

Ferrous sulfide, also known as Iron (II) sulfide, is a chemical compound and mineral with the approximate formula FeS . It is often iron-deficient and non-stoichiometric . All forms of iron sulfides are black and water-insoluble solids .

Synthesis Analysis

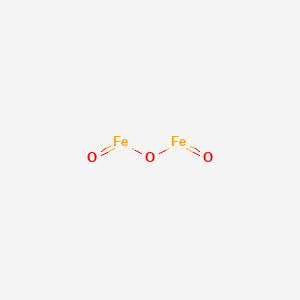

This compound can be obtained by heating iron and sulfur . A nanoparticulate phase (FeS nano) is a necessary solid-phase precursor to the conventionally assumed initial precipitate in the iron sulfide system, mackinawite . The structure of FeS nano contains tetrahedral iron, which is compensated by monosulfide and polysulfide sulfur species .Molecular Structure Analysis

The structure of this compound contains tetrahedral iron, which is compensated by monosulfide and polysulfide sulfur species . FeS adopts the nickel arsenide structure, featuring octahedral Fe centers and trigonal prismatic sulfide sites .Chemical Reactions Analysis

Iron sulfide reacts with hydrochloric acid, releasing hydrogen sulfide . The reaction is as follows: FeS + 2 HCl → FeCl2 + H2S . In moist air, iron sulfides oxidize to hydrated ferrous sulfate .Physical And Chemical Properties Analysis

This compound is a black, water-insoluble solid . It reacts with acids to produce toxic hydrogen sulfide . It is stable under normal conditions of use and storage .Scientific Research Applications

Environmental Applications :

- Vivianite, a ferrous phosphate mineral, is formed in environments with high concentrations of ferrous iron. It has applications in environmental fields like immobilization of heavy metals, dechlorination of carbon tetrachloride, and eutrophication alleviation. Vivianite also shows potential as a slow-release fertilizer (Yuan, Wang, Wang, & Li, 2020).

- Ferrous sulfide can treat strongly acidic wastewater with high arsenic concentrations. It provides available Fe(II) and S(-II) for arsenic removal, valuable in treating acidic high-As wastewater (Liu, Zhongchao, He, Wu, Hu, Wu, & Qu, 2016).

Biological and Chemical Processes :

- Amorphous this compound is a reducing agent for culturing anaerobes, useful in enriching or culturing anaerobes from environments where organic reducing agents are undesirable (Brock & Od'ea, 1977).

- In bioleaching processes, ferrous iron oxidation by microorganisms has applications in leaching of non-ferrous metallic sulfides and treatment of acid mine drainage (Hansford & Vargas, 2001).

Safety and Hazard Management :

- In sulfur recovery units, this compound formation poses a safety problem during shutdown processes, as it can spontaneously combust, damaging equipment and catalysts (Xiao-hong, 2002).

- Understanding the oxidative behavior of this compound under hypoxic conditions is crucial for safety in petrochemical industries, particularly for preventing fire and explosion risks in oil tanks (Gao, Xiaomei, Jing, Meng, & Zhou, 2017).

Materials Science and Engineering :

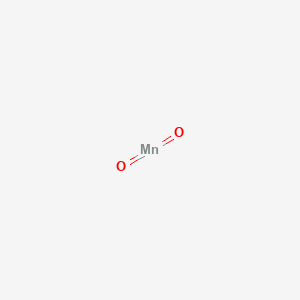

- This compound's interaction with manganese oxides in aqueous systems is important for understanding soil acidification and heavy metal ion release, impacting geochemical cycling of Fe and S (Luo, Ding, Shen, Tan, Liu, & Qiu, 2018).

- The study of FeS thermokinetic behavior is relevant for industries involving oil storage and transportation, as it helps in understanding and mitigating risks associated with sulfur-iron chemical reactions leading to fire and explosions (Jian-hua, 2012).

Mechanism of Action

Target of Action

Ferrous sulfide, also known as iron (II) sulfide, primarily targets hemoglobin and myoglobin , which are proteins in the body that transport oxygen . Iron is an essential component of these proteins, and this compound helps replenish iron stores in the body .

Mode of Action

This compound interacts with its targets by replacing the iron found in hemoglobin, myoglobin, and other enzymes . This allows for the transportation of oxygen via hemoglobin . The iron from this compound combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues .

Biochemical Pathways

The biochemical pathways affected by this compound involve the oxidation of hydrogen sulfide to elemental sulfur . This process is facilitated by the inner membrane-bound sulfide-quinone reductase (SQR). Insoluble elemental sulfur in the periplasm is most likely converted to glutathionate persulfide (GSSH) by membrane-bound thiols prior to oxidation .

Pharmacokinetics

Iron from this compound is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed. This absorption rate increases to 20% to 30% in individuals with inadequate iron stores . Factors such as food and achlorhydria can decrease absorption . Excretion occurs through urine, sweat, sloughing of the intestinal mucosa, and menses .

Result of Action

The primary result of this compound’s action is the prevention and treatment of iron deficiency anemia . By replenishing iron stores, this compound helps maintain normal blood iron levels, which is crucial for the formation of healthy red blood cells . These red blood cells carry oxygen around the body, supporting various physiological functions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the oxidation of this compound can cause soil acidification and the release of toxic heavy metal ions . Manganese oxides, which are often present in the environment, can participate in the oxidation of this compound and affect the geochemical cycling of elemental iron and sulfur . Additionally, this compound is known to be toxic to aquatic life .

Safety and Hazards

Future Directions

Iron-based sulfides, including iron sulfide minerals and biological iron sulfide clusters, have attracted widespread interest due to their excellent biocompatibility and multi-functionality in biomedical applications . They are of prime interest for the potential green catalytic conversion of atmospheric CO2 and for the development of sustainable, clean, and low-cost energy storage technologies .

properties

IUPAC Name |

sulfanylideneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMLMWLHJBBADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeS | |

| Record name | iron sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iron(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061665 | |

| Record name | Ferrous sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray to brown solid, or in pure form, colorless hexagonal crystals; Insoluble in water, but soluble in acids with release of H2S; [Merck Index] | |

| Record name | Iron(II) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Deomposes | |

| Record name | FERROUS SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.00062 G/100 CC WATER AT 18 °C; INSOL IN NITRIC ACID; SOL IN ACIDS WITH EVOLUTION OF HYDROGEN SULFIDE | |

| Record name | FERROUS SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.75 | |

| Record name | FERROUS SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless hexagonal crystals when pure; usually gray to brownish-black lumps, rods or granular powder; trimorphic with transition points @ 135 and 325 °C, Dark-brown or black metallic pieces, sticks, or granules | |

CAS RN |

1317-37-9, 12063-27-3, 1317-96-0 | |

| Record name | Iron sulfide (FeS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron sulfide (Fe2S3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12063-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troilite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1194 °C | |

| Record name | FERROUS SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.